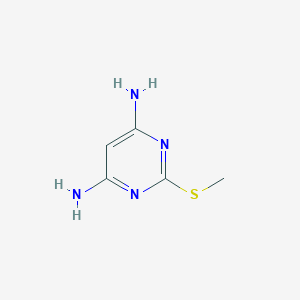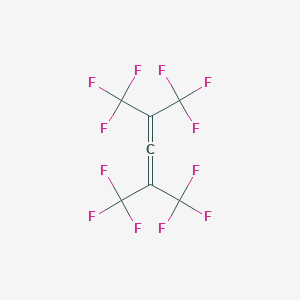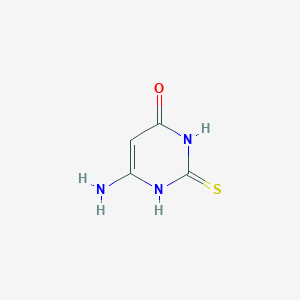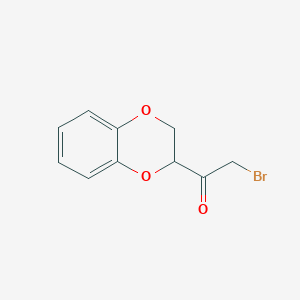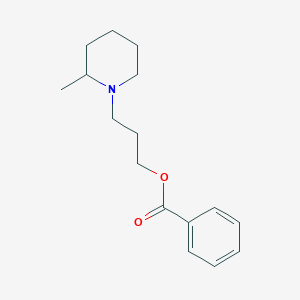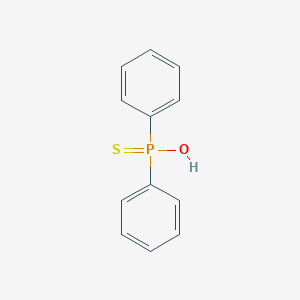
Diphenylthiophosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylthiophosphinic acid, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTA is a thiophosphinic acid derivative that is widely used as a ligand in coordination chemistry. It has also been extensively studied for its biological and physiological effects, making it a promising compound for future research.
作用機序
The mechanism of action of Diphenylthiophosphinic acid is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. In addition, Diphenylthiophosphinic acid has been shown to exhibit antioxidant properties, which may contribute to its biological activity.
生化学的および生理学的効果
Diphenylthiophosphinic acid has been studied for its potential biological and physiological effects, including its anticancer and antimicrobial properties. In vitro studies have shown that Diphenylthiophosphinic acid can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In addition, Diphenylthiophosphinic acid has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
One of the advantages of using Diphenylthiophosphinic acid in laboratory experiments is its ease of synthesis and availability. Diphenylthiophosphinic acid is a relatively inexpensive compound that can be synthesized using standard laboratory equipment. However, one limitation of using Diphenylthiophosphinic acid is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are numerous future directions for research involving Diphenylthiophosphinic acid. One area of interest is the development of new catalytic applications for Diphenylthiophosphinic acid, including its use in the synthesis of new materials. In addition, further studies are needed to fully understand the mechanism of action of Diphenylthiophosphinic acid and its potential applications in the field of medicinal chemistry. Finally, more research is needed to explore the potential toxicity of Diphenylthiophosphinic acid and its safety for use in various applications.
合成法
Diphenylthiophosphinic acid can be synthesized through a variety of methods, including the reaction of diphenylphosphine with sulfur. Another method involves the reaction of diphenylphosphine with sulfur monochloride, followed by hydrolysis to yield Diphenylthiophosphinic acid. The synthesis of Diphenylthiophosphinic acid is relatively straightforward and can be performed using standard laboratory equipment.
科学的研究の応用
Diphenylthiophosphinic acid has been extensively studied for its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. As a ligand, Diphenylthiophosphinic acid has been shown to form stable complexes with a wide range of metal ions, making it a promising candidate for catalytic applications. In addition, Diphenylthiophosphinic acid has been used as a precursor for the synthesis of various materials, including metal sulfides and metal phosphides.
特性
CAS番号 |
14278-72-9 |
|---|---|
製品名 |
Diphenylthiophosphinic acid |
分子式 |
C12H11OPS |
分子量 |
234.26 g/mol |
IUPAC名 |
hydroxy-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H11OPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,15) |
InChIキー |
UHFIMVQOGRRZRM-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)S |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
正規SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
その他のCAS番号 |
14278-72-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



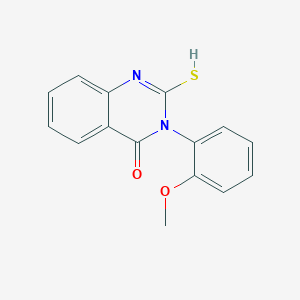

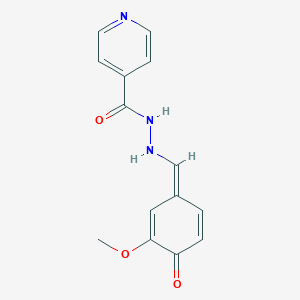
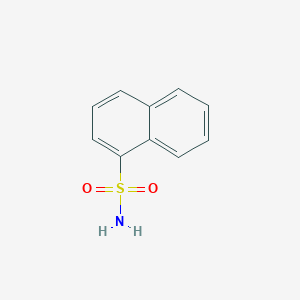
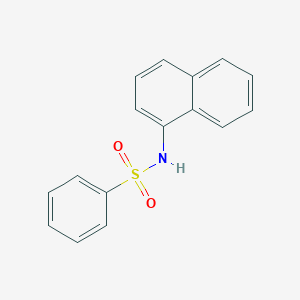
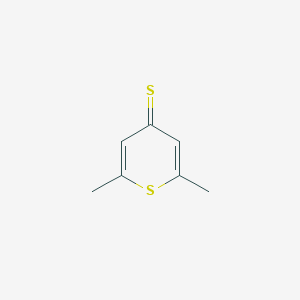
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)
